molecular formula C13H12N2O3S B5776991 N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide

N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide

Cat. No. B5776991
M. Wt: 276.31 g/mol
InChI Key: HKYHNHMBUYAWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide, also known as MBTH, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MBTH belongs to the class of hydrazide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-1 beta (IL-1β). Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit various pharmacological properties. However, there are also some limitations associated with this compound. For instance, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its pharmacological effects. Additionally, the safety and toxicity of this compound need to be evaluated before its use in humans.

Future Directions

There are several future directions for the study of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide. One possible direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and oxidative stress. Another direction is to explore the structure-activity relationship of this compound and its derivatives to optimize its pharmacological properties. Additionally, the safety and toxicity of this compound need to be evaluated in animal models before its use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been investigated for its anti-inflammatory, antioxidant, and anti-cancer activities. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its pharmacological effects. This compound has several advantages for lab experiments, but its safety and toxicity need to be evaluated before its use in humans. There are several future directions for the study of this compound, including its potential as a therapeutic agent for various diseases and the exploration of its structure-activity relationship.

Synthesis Methods

N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide can be synthesized using different methods, including the reaction of 2-methoxybenzoic acid hydrazide with 2-thiophenecarboxylic acid in the presence of phosphorus oxychloride. Another method involves the reaction of 2-methoxybenzohydrazide with 2-thiophenecarboxylic acid in the presence of thionyl chloride. The product obtained is then treated with hydrazine hydrate to obtain this compound.

Scientific Research Applications

N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has been investigated for its potential pharmacological properties such as anti-inflammatory, antioxidant, and anti-cancer activities. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, this compound has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

N'-(2-methoxybenzoyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-10-6-3-2-5-9(10)12(16)14-15-13(17)11-7-4-8-19-11/h2-8H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYHNHMBUYAWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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